![molecular formula C10H6Cl2N2 B2810727 Pyrimidine, 4-chloro-2-(3-chlorophenyl)- CAS No. 125904-02-1](/img/structure/B2810727.png)
Pyrimidine, 4-chloro-2-(3-chlorophenyl)-
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Overview
Description
“Pyrimidine, 4-chloro-2-(3-chlorophenyl)-” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is a white crystalline solid, soluble in organic solvents .
Scientific Research Applications
Antimalarial Applications
- A study explored the structural, bonding, and spectral analysis of a pyrimidine derivative, highlighting its potential in antimalarial drug development. The investigation detailed the molecular interactions critical for effective enzyme docking, essential in combating malaria (Sherlin et al., 2018).
Anti-inflammatory and Analgesic Properties
- Novel pyrimidine derivatives were synthesized and demonstrated significant anti-inflammatory and analgesic activities. The nature of substituents was found to play a crucial role in their bioactivity, with specific chlorophenyl substitutions showing potent effects (Muralidharan et al., 2019).
Antibacterial Agents
- Pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. The research indicated that the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings significantly enhance antibacterial activity (Cieplik et al., 2008).
Anticancer Activity
- Research on pyrimidine derivatives as intermediates for small molecule anticancer drugs has been conducted, establishing a synthetic method for potential anticancer compounds (Zhou et al., 2019).
Optical and Electronic Properties
- The study of thiopyrimidine derivatives revealed insights into their electronic, linear, and nonlinear optical properties, making them promising candidates for applications in medicine and nonlinear optics (Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidine, 4-chloro-2-(3-chlorophenyl)-, is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets through ATP-competitive inhibition . This means that the compound competes with ATP for binding to the kinase domain of its targets, thereby inhibiting the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation . It can also inhibit the MAPK pathway, which is involved in cell differentiation and apoptosis .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to understand their impact on its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with. For example, by inhibiting tyrosine kinase, it can prevent the activation of downstream signaling pathways involved in cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine
properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXDIHHGWHIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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